molecular formula C18H24N2O4 B2428225 Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2309310-00-5

Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B2428225
CAS RN: 2309310-00-5
M. Wt: 332.4
InChI Key: HYCGBWLGFRRFQQ-UHFFFAOYSA-N
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Description

“Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .


Synthesis Analysis

The compound has been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis process involves the design of indole-based compounds based on the structures of antitubulin molecules .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[d][1,3]dioxol-5-yl group attached to a 4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of new pyridine derivatives with potential antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) developed compounds through the condensation of acid chlorides with piperazine derivatives, demonstrating variable and modest activity against bacteria and fungi. This suggests that structurally similar compounds, such as "Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone," could be explored for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Structural and Optical Studies

Karthik et al. (2021) investigated the structural, optical, and etching studies of a synthesized compound, revealing insights into its crystal structure and thermal properties. Such research emphasizes the importance of understanding the molecular structure and properties of novel compounds, which could be relevant for "Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone" in material science or pharmaceutical applications (Karthik et al., 2021).

Antitubercular Activities

The development of compounds with antitubercular activities is crucial in combating Mycobacterium tuberculosis. Bisht et al. (2010) synthesized a series of compounds, one of which showed significant activity against drug-resistant strains of tuberculosis. This highlights the potential for structurally related compounds to be developed as new antitubercular agents (Bisht et al., 2010).

Chemical Plant Defense Mechanisms

Frey et al. (1997) detailed the role of cyclic hydroxamic acids in the defense mechanisms of grasses against pests and pathogens. The biosynthesis pathway involves several genes, highlighting the complex interactions between chemical compounds and biological systems. Research into similar compounds could provide insights into developing new agrochemicals or studying plant defense mechanisms (Frey et al., 1997).

Mechanism of Action

The compound has shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . It has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Future Directions

The compound and its derivatives may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-22-15-6-9-20(11-15)14-4-7-19(8-5-14)18(21)13-2-3-16-17(10-13)24-12-23-16/h2-3,10,14-15H,4-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCGBWLGFRRFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine

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